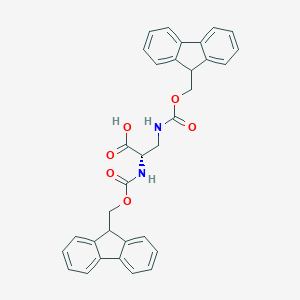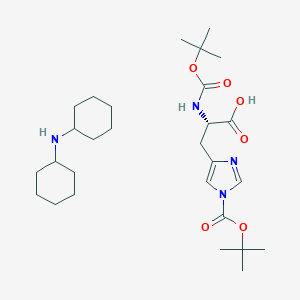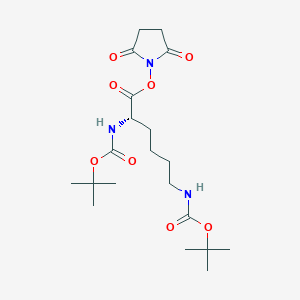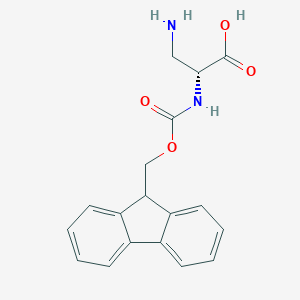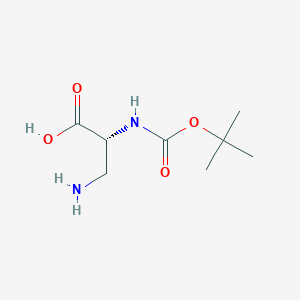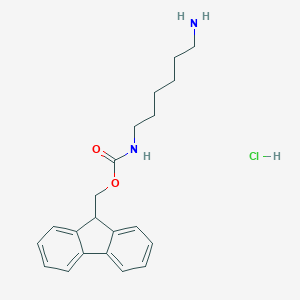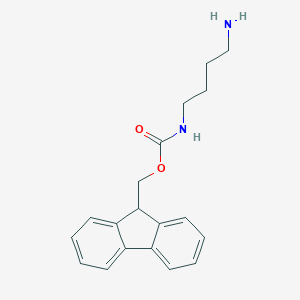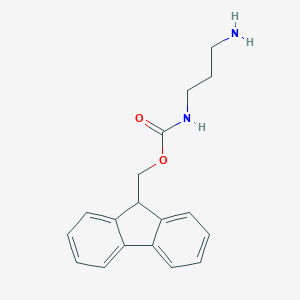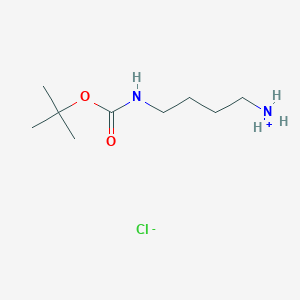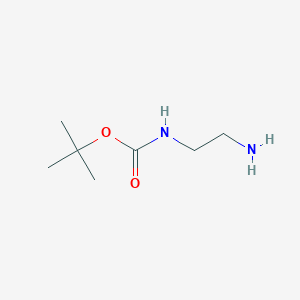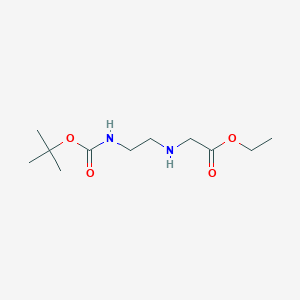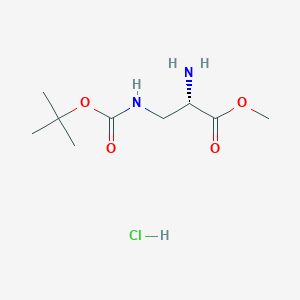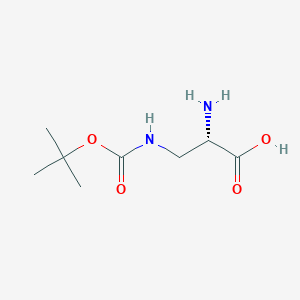
Fmoc-Cys(tBu)-OH
Overview
Description
Fmoc-Cys(tBu)-OH, also known as 9-fluorenylmethoxycarbonyl-L-cysteine tert-butyl ester, is a derivative of the amino acid cysteine. It is widely used in solid-phase peptide synthesis due to its ability to protect the thiol group of cysteine during the synthesis process. The 9-fluorenylmethoxycarbonyl group protects the amino group, while the tert-butyl ester protects the thiol group, allowing for selective deprotection and subsequent reactions.
Mechanism of Action
Target of Action
Fmoc-Cys(tBu)-OH is primarily used in the synthesis of peptides, which are key intermediates for the convergent synthesis of proteins . The compound’s primary targets are the peptide chains that it helps to form.
Mode of Action
this compound operates through a process known as Fmoc/tBu solid-phase synthesis . This method involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The compound interacts with its targets by forming peptide bonds, which link the amino acids together in a specific sequence to create the desired peptide.
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the synthesis of peptide a-thioesters for the convergent synthesis of proteins through native chemical ligation (NCL) . This compound plays a crucial role in the formation of peptide bonds, which are essential for creating the structure of proteins.
Pharmacokinetics
It’s worth noting that the synthesis process involves extensive washing with solvents between the synthetic steps .
Result of Action
The result of this compound’s action is the successful synthesis of peptide a-thioesters, which are key intermediates for the convergent synthesis of proteins . These peptides can then be used in various biochemical applications, including the study of protein function and the development of new therapeutics.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the solvents used in the synthesis process can impact the efficiency of the reaction . Additionally, the temperature and pH of the reaction environment can also affect the compound’s stability and the rate of the reaction .
Biochemical Analysis
Biochemical Properties
Fmoc-Cys(tBu)-OH plays a crucial role in the synthesis of complex disulfide-rich peptides and proteins . It interacts with various enzymes and proteins during the synthesis process . The nature of these interactions is primarily covalent bonding, where the Fmoc group is removed during the synthesis process, allowing the cysteine residue to be incorporated into the growing peptide chain .
Cellular Effects
The effects of this compound on cells are primarily observed during the synthesis of peptides and proteins. It influences cell function by contributing to the formation of proteins that can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level during the peptide synthesis process. The Fmoc group is removed under basic conditions, allowing the cysteine residue to be incorporated into the peptide chain. The tBu protecting group on the cysteine residue can be removed under acidic conditions to reveal the reactive thiol group .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. During peptide synthesis, the Fmoc group is first removed, followed by the incorporation of the cysteine residue into the peptide chain. The tBu group is then removed to reveal the thiol group of the cysteine residue .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes involved in the synthesis process, such as peptidyl transferases .
Transport and Distribution
In the context of peptide synthesis, this compound is transported and distributed within the reaction mixture. It does not have specific transporters or binding proteins, as it is not typically found within cells or tissues outside of a laboratory setting .
Subcellular Localization
As a synthetic compound used in peptide synthesis, this compound does not have a specific subcellular localization. Its localization would depend on the peptide it is incorporated into during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Cys(tBu)-OH typically involves the protection of the amino and thiol groups of cysteine. The process begins with the protection of the thiol group using tert-butyl chloride in the presence of a base such as triethylamine. The amino group is then protected using 9-fluorenylmethoxycarbonyl chloride in the presence of a base like sodium bicarbonate. The reaction conditions usually involve anhydrous solvents such as dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Cys(tBu)-OH undergoes several types of reactions, including:
Deprotection: The removal of the 9-fluorenylmethoxycarbonyl group using piperidine in dimethylformamide.
Substitution: The thiol group can undergo nucleophilic substitution reactions.
Oxidation: The thiol group can be oxidized to form disulfides.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide at room temperature.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Hydrogen peroxide or iodine in aqueous or organic solvents.
Major Products:
Deprotection: Cysteine derivatives with free amino and thiol groups.
Substitution: Alkylated or acylated cysteine derivatives.
Oxidation: Disulfide-linked cysteine dimers.
Scientific Research Applications
Fmoc-Cys(tBu)-OH is extensively used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and proteins, allowing for the selective protection and deprotection of functional groups.
Biology: It is used in the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: It is used in the synthesis of therapeutic peptides and in the study of disease mechanisms.
Comparison with Similar Compounds
Fmoc-Cys(Trt)-OH: 9-fluorenylmethoxycarbonyl-L-cysteine triphenylmethyl ester.
Fmoc-Cys(Acm)-OH: 9-fluorenylmethoxycarbonyl-L-cysteine acetamidomethyl ester.
Fmoc-Cys(Mmt)-OH: 9-fluorenylmethoxycarbonyl-L-cysteine monomethoxytrityl ester.
Comparison: Fmoc-Cys(tBu)-OH is unique due to its tert-butyl ester protecting group, which provides stability under acidic conditions and allows for selective deprotection. In contrast, Fmoc-Cys(Trt)-OH and Fmoc-Cys(Mmt)-OH have triphenylmethyl and monomethoxytrityl protecting groups, respectively, which are more labile under acidic conditions. Fmoc-Cys(Acm)-OH has an acetamidomethyl protecting group, which is stable under both acidic and basic conditions but
Properties
IUPAC Name |
3-tert-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4S/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAYZHCPEYTWHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67436-13-9 | |
| Record name | N(alpha)-Fluorenylmethyloxycarbonyl-S-tert-butylcysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067436139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC334299 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334299 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


